4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 110960-48-0
VCID: VC0185820
InChI: InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+
SMILES: C1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F
Molecular Formula: C13H8F8O
Molecular Weight: 332.19

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one

CAS No.: 110960-48-0

Cat. No.: VC0185820

Molecular Formula: C13H8F8O

Molecular Weight: 332.19

* For research use only. Not for human or veterinary use.

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one - 110960-48-0

Specification

CAS No. 110960-48-0
Molecular Formula C13H8F8O
Molecular Weight 332.19
IUPAC Name (E)-4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one
Standard InChI InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+
SMILES C1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Identification

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one features a molecular structure that combines several key functional groups, creating a compound with unique chemical properties. The backbone consists of a seven-carbon chain (heptane) with a phenyl group attached at position 1, a carbonyl group, a double bond between carbons 2 and 3, and eight fluorine atoms distributed at positions 4, 5, 6, and 7. This arrangement creates a molecule with distinct chemical behavior due to the presence of both aromatic and highly fluorinated regions.

Structural Representation and Identifiers

The compound's identification is facilitated through various chemical identifiers and structural representations that allow for precise chemical communication. These identifiers are essential for database searching, regulatory compliance, and scientific documentation.

Table 1: Chemical Identifiers of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one

Identifier TypeValue
CAS Registry Number110960-48-0
IUPAC Name(E)-4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one
Molecular FormulaC₁₃H₈F₈O
Molecular Weight332.19 g/mol
SMILES NotationC1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F
Standard InChIInChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+
PubChem Compound ID5709401

Structural Features

The compound's structure combines several key chemical features that influence its behavior:

  • Phenyl Group: Provides aromaticity and potential for π-π interactions

  • Carbonyl Functionality: Creates an electrophilic center and potential for hydrogen bonding

  • Carbon-Carbon Double Bond: Introduces unsaturation and potential for addition reactions

  • Perfluorinated Chain Segment: Imparts unique properties including hydrophobicity, chemical stability, and distinct electronic characteristics

The double bond's trans configuration contributes to the compound's linear structure, potentially affecting its physical properties such as boiling point and molecular packing. The presence of multiple fluorine atoms significantly influences electron distribution throughout the molecule, creating a unique electronic environment that distinguishes this compound from its non-fluorinated analogs.

Physicochemical Properties

The physicochemical properties of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one are significantly influenced by its unique molecular structure, particularly the presence of multiple fluorine atoms. These properties determine its behavior in different chemical environments and its potential applications.

Physical Properties

While empirical data on specific physical properties is limited in the available literature, theoretical predictions based on similar fluorinated compounds suggest several key characteristics:

Table 2: Physical Properties of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one

PropertyValue/DescriptionBasis
Physical StateLikely a colorless liquid or crystalline solid at room temperatureBased on similar fluorinated ketones
Molecular Weight332.19 g/molCalculated from molecular formula
DensityHigher than non-fluorinated analogsFluorine content typically increases density
Boiling PointExpected to be elevated due to molecular weightInfluence of fluorination may lower from theoretical values
SolubilityLimited water solubility; good solubility in fluorinated solvents and some organic solventsBased on fluorocarbon chemistry principles

The high fluorine content is expected to impart significant hydrophobicity while potentially enhancing lipophobicity as well, creating a compound with unique solubility characteristics. This amphiphobic nature (both hydrophobic and lipophobic) is a characteristic feature of heavily fluorinated organic compounds.

Chemical Properties

The chemical properties of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one are governed by its functional groups and the electronic effects of the fluorine atoms:

  • Carbonyl Reactivity: The compound features a ketone functional group that can participate in typical carbonyl reactions, though its reactivity may be modified by the electron-withdrawing effects of nearby fluorine atoms.

  • Alkene Functionality: The carbon-carbon double bond provides a site for addition reactions, although the presence of the perfluorinated segment may influence reaction rates and selectivity.

  • Chemical Stability: The perfluorinated portion typically confers enhanced thermal and chemical stability compared to non-fluorinated analogs.

  • Electronic Effects: The highly electronegative fluorine atoms create a unique electronic environment that influences reaction pathways and intermolecular interactions.

The combination of these properties creates a compound with potential applications in environments requiring chemical stability alongside specific reactivity patterns.

Synthesis and Production Methods

Production Considerations

Manufacturing this compound at scale would require consideration of:

  • Starting Materials: Availability and cost of fluorinated precursors

  • Safety Protocols: Handling procedures for fluorinated reagents, which can present specific hazards

  • Purification Methods: Techniques for ensuring high purity, potentially including specialized distillation or chromatography

  • Quality Control: Analytical methods for verifying structure and purity

The production of highly fluorinated compounds often involves specialized equipment and expertise due to the unique handling requirements of fluorinated materials.

Structural FeatureFunctional ContributionPotential Application Impact
Phenyl GroupAromaticity, π-π interactionsEnhances interaction with aromatic systems; potential for UV absorption
Carbonyl GroupHydrogen bonding, electrophilicityReactivity center; potential coordination site in catalytic applications
Carbon-Carbon Double BondUnsaturation, potential for addition reactionsReactive site for further functionalization or polymerization
Fluorinated ChainChemical/thermal stability, hydrophobicityContributes to stability in harsh environments; surface activity

The combination of these features creates a multifunctional molecule with potential applications across several technological domains.

Research Status and Future Directions

Future Research Directions

Several promising research directions could enhance understanding of this compound and expand its applications:

  • Comprehensive Characterization: Detailed investigation of physical properties, spectroscopic features, and behavior under varying conditions would establish fundamental knowledge.

  • Reactivity Studies: Systematic exploration of chemical reactivity patterns, particularly focusing on the interplay between the carbonyl functionality, double bond, and fluorinated segment.

  • Structure-Property Relationships: Comparative studies with related compounds containing varying degrees of fluorination could illuminate how the fluorine content influences properties.

  • Application Development: Investigation of specific applications in materials science, surface chemistry, or as synthetic building blocks.

  • Computational Studies: Theoretical investigations of electronic structure, conformational preferences, and reactivity patterns could guide experimental work.

These research directions would address current knowledge gaps and potentially identify novel applications for this interesting fluorinated compound.

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